molecular formula C11H12N2O3 B8680025 1h-Indazole,5-(1,3-dioxolan-2-yl)-3-methoxy-

1h-Indazole,5-(1,3-dioxolan-2-yl)-3-methoxy-

Cat. No.: B8680025
M. Wt: 220.22 g/mol
InChI Key: GGARTESUFOVJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole,5-(1,3-dioxolan-2-yl)-3-methoxy- is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indazole,5-(1,3-dioxolan-2-yl)-3-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indazole,5-(1,3-dioxolan-2-yl)-3-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-3-methoxy-1H-indazole

InChI

InChI=1S/C11H12N2O3/c1-14-10-8-6-7(11-15-4-5-16-11)2-3-9(8)12-13-10/h2-3,6,11H,4-5H2,1H3,(H,12,13)

InChI Key

GGARTESUFOVJDF-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C=C(C=C2)C3OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 940 mg (2.682 mmol) 5-(1,3-dioxolan-2-yl)-3-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole (Example 21A) and 805 mg (13.41 mmol) ethane-1,2-diamine in THF (50 ml) were added 12.98 ml (12.98 mmol) tetrabutylammonium fluoride solution (1.0 M in THF). The reaction mixture was heated to 50° C. for 3 h. After this time, 12.98 ml (12.98 mmol) tetrabutylammonium fluoride solution (1.0 M in THF) were added again, and heating was continued for further 12 h until conversion was complete. The mixture was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The layers were separated, and the aqueous layer was washed twice with ethyl acetate. The combined organic layers were washed with brine and dried over sodium sulfate. After filtration, the solvent was evaporated, and the remaining solid was purified by chromatography on silica gel (cyclohexane/ethyl acetate gradient) to afford 556 mg (94% of th.) of the intermediate compound 5-(1,3-dioxolan-2-yl)-3-methoxy-1H-indazole [LC-MS (method 2): Rt=1.44 min; MS (ESIpos): m/z=211 (M+H)+]. This material was dissolved in ethanol (37 ml), treated with 1 N hydrochloric acid (9.4 ml) and heated to 90° C. for 30 minutes. After this time, the mixture was evaporated to dryness, and the crude aldehyde thus obtained was used in the next step without further purification.
Name
5-(1,3-dioxolan-2-yl)-3-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
12.98 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.98 mL
Type
reactant
Reaction Step Two

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